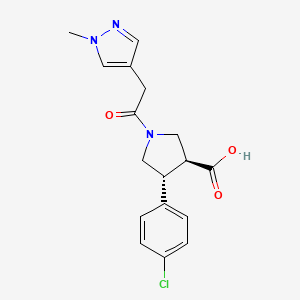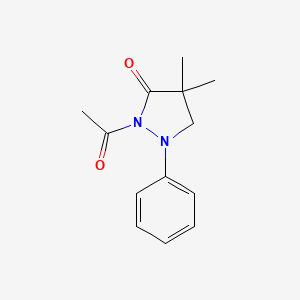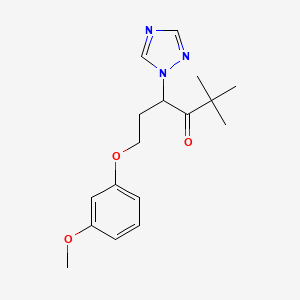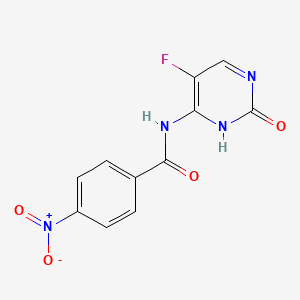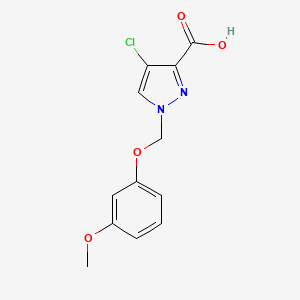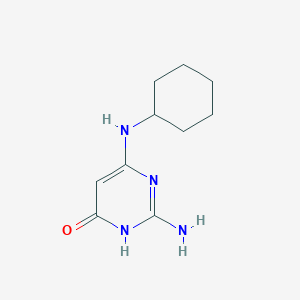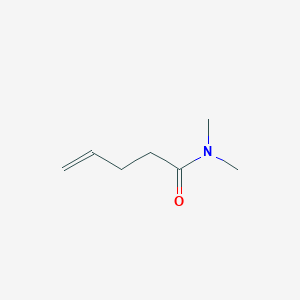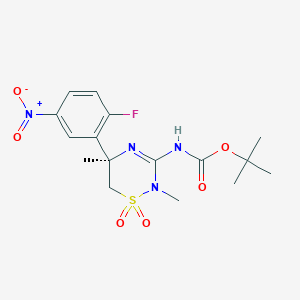
tert-Butyl (R)-(5-(2-fluoro-5-nitrophenyl)-2,5-dimethyl-1,1-dioxido-5,6-dihydro-2H-1,2,4-thiadiazin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ®-(5-(2-fluoro-5-nitrophenyl)-2,5-dimethyl-1,1-dioxido-5,6-dihydro-2H-1,2,4-thiadiazin-3-yl)carbamate is a complex organic compound that belongs to the class of thiadiazines. This compound is characterized by its unique structure, which includes a tert-butyl carbamate group, a fluoro-nitrophenyl moiety, and a thiadiazine ring. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of tert-Butyl ®-(5-(2-fluoro-5-nitrophenyl)-2,5-dimethyl-1,1-dioxido-5,6-dihydro-2H-1,2,4-thiadiazin-3-yl)carbamate typically involves multiple steps, starting from readily available precursors. The synthetic route generally includes the following steps:
Formation of the Thiadiazine Ring: The thiadiazine ring is synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and sulfur-containing compounds.
Introduction of the Fluoro-Nitrophenyl Group: The fluoro-nitrophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a nitro group is substituted with a fluoro group.
Attachment of the tert-Butyl Carbamate Group: The final step involves the protection of the amine group with a tert-butyl carbamate group using di-tert-butyl dicarbonate (Boc2O) under basic conditions
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyl ®-(5-(2-fluoro-5-nitrophenyl)-2,5-dimethyl-1,1-dioxido-5,6-dihydro-2H-1,2,4-thiadiazin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro-nitrophenyl moiety, where the fluoro group can be replaced by other nucleophiles
Scientific Research Applications
tert-Butyl ®-(5-(2-fluoro-5-nitrophenyl)-2,5-dimethyl-1,1-dioxido-5,6-dihydro-2H-1,2,4-thiadiazin-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a reagent in various industrial processes .
Mechanism of Action
The mechanism of action of tert-Butyl ®-(5-(2-fluoro-5-nitrophenyl)-2,5-dimethyl-1,1-dioxido-5,6-dihydro-2H-1,2,4-thiadiazin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer properties could be related to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
tert-Butyl ®-(5-(2-fluoro-5-nitrophenyl)-2,5-dimethyl-1,1-dioxido-5,6-dihydro-2H-1,2,4-thiadiazin-3-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl carbamate: A simpler compound with similar protective properties but lacking the complex structure and specific biological activities.
Fluoro-nitrophenyl derivatives: Compounds with similar aromatic substitution patterns but different functional groups, leading to varied chemical and biological properties.
Thiadiazine derivatives: Compounds with the thiadiazine ring but different substituents, resulting in different reactivity and applications
The uniqueness of tert-Butyl ®-(5-(2-fluoro-5-nitrophenyl)-2,5-dimethyl-1,1-dioxido-5,6-dihydro-2H-1,2,4-thiadiazin-3-yl)carbamate lies in its specific combination of functional groups, which imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H21FN4O6S |
|---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
tert-butyl N-[(5R)-5-(2-fluoro-5-nitrophenyl)-2,5-dimethyl-1,1-dioxo-6H-1,2,4-thiadiazin-3-yl]carbamate |
InChI |
InChI=1S/C16H21FN4O6S/c1-15(2,3)27-14(22)18-13-19-16(4,9-28(25,26)20(13)5)11-8-10(21(23)24)6-7-12(11)17/h6-8H,9H2,1-5H3,(H,18,19,22)/t16-/m0/s1 |
InChI Key |
CSZBIKYLTHWPBV-INIZCTEOSA-N |
Isomeric SMILES |
C[C@]1(CS(=O)(=O)N(C(=N1)NC(=O)OC(C)(C)C)C)C2=C(C=CC(=C2)[N+](=O)[O-])F |
Canonical SMILES |
CC1(CS(=O)(=O)N(C(=N1)NC(=O)OC(C)(C)C)C)C2=C(C=CC(=C2)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


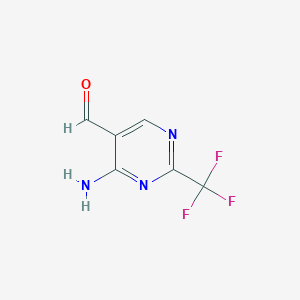
![4-Methyl-2H-cyclohepta[b]furan-2-one](/img/structure/B12922627.png)
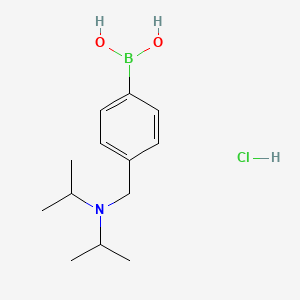


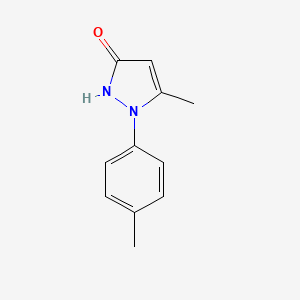
![4-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)-N-phenylbenzamide](/img/structure/B12922652.png)
